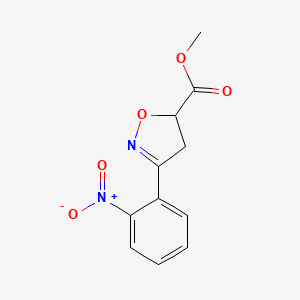

methyl 3-(2-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(2-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O5/c1-17-11(14)10-6-8(12-18-10)7-4-2-3-5-9(7)13(15)16/h2-5,10H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMLMDOWFDPAAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=NO1)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 2-Nitrobenzaldehyde Derivatives

Oxime Intermediate Formation

A foundational route involves the cyclocondensation of 2-nitrobenzaldehyde derivatives with hydroxylamine hydrochloride to form an oxime intermediate. Subsequent reaction with methyl acrylate under acidic conditions yields the target compound. Key steps include:

- Oxime synthesis : 2-Nitrobenzaldehyde reacts with hydroxylamine hydrochloride in ethanol at 60°C for 4 hours, achieving 85–90% conversion.

- Cyclization : The oxime intermediate undergoes cyclization with methyl acrylate in the presence of sulfuric acid (10 mol%) at 80°C, producing the isoxazoline ring.

Table 1: Reaction Parameters for Oxime-Based Synthesis

| Parameter | Value/Description |

|---|---|

| Oxime reaction solvent | Ethanol |

| Oxime reaction time | 4 hours |

| Cyclization catalyst | H₂SO₄ (10 mol%) |

| Cyclization temperature | 80°C |

| Overall yield | 72–78% |

Phosphorus Oxychloride-Mediated Cyclization

Two-Step Synthesis from 2-Nitro-N-(2-Oxopropyl)Benzamide

A patent-disclosed method (WO2009/58348) utilizes phosphorus oxychloride (POCl₃) to drive cyclization:

Step 1 : 2-Nitro-N-(2-oxopropyl)benzamide (202 mg, 0.91 mmol) reacts with POCl₃ (1 mL) at 90°C for 30 minutes.

Step 2 : The crude product is neutralized with 2M NaOH, extracted with ethyl acetate, and purified via flash chromatography (20–50% ethyl acetate/pentane gradient).

Table 2: Performance Metrics of POCl₃ Method

| Metric | Value |

|---|---|

| Reaction time | 30 minutes |

| Temperature | 90°C |

| Isolated yield | 86% |

| Purity (HPLC) | >98% |

This method’s efficiency stems from POCl₃’s dual role as a solvent and Lewis acid, facilitating rapid ring closure.

Triflylpyridinium Reagent-Assisted Synthesis

DMAP-Tf Promoted [3 + 2] Cycloaddition

A 2025 Journal of Organic Chemistry study introduced a scalable protocol using dimethylaminopyridinium triflate (DMAP-Tf) to activate carboxylic acids:

General procedure :

- Aromatic carboxylic acid (0.21 mmol), DMAP (1.5 equiv), and DMAP-Tf (1.3 equiv) in dichloromethane (DCM).

- Addition of ethyl isocyanoacetate (1.2 equiv) at 40°C for 30 minutes.

- Aqueous workup and chromatography yield 4,5-disubstituted oxazoles.

Table 3: Optimized Conditions for DMAP-Tf Method

| Component | Quantity/Parameter |

|---|---|

| DMAP-Tf | 1.3 equivalents |

| Base | DMAP (1.5 equiv) |

| Solvent | Dichloromethane (0.1 M) |

| Temperature | 40°C |

| Yield range | 70–96% |

This method’s advantages include functional group tolerance (e.g., halogens, esters) and gram-scale applicability. For instance, 5-aminolevulinic acid (5-ALA) was synthesized at 10-g scale with 89% yield.

Comparative Analysis of Methodologies

Yield and Scalability

Industrial Feasibility

- Continuous flow reactors improve the POCl₃ route’s safety profile.

- DMAP-Tf’s compatibility with automated systems enhances reproducibility for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

methyl 3-(2-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted isoxazoline derivatives.

Scientific Research Applications

Methyl 3-(2-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate is a chemical compound belonging to the isoxazoline class, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by a nitrophenyl group attached to the isoxazoline ring, giving it unique chemical properties.

Scientific Research Applications

This compound has several applications in scientific research:

- Chemistry It serves as a building block in synthesizing more complex molecules.

- Biology It is investigated for potential biological activities, including antimicrobial and anticancer properties.

- Medicine It is explored for potential use in drug development due to its unique chemical structure.

- Industry It is utilized in developing new materials and chemical processes.

Chemical Reactions

This compound undergoes various chemical reactions:

- Oxidation The nitrophenyl group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate and chromium trioxide.

- Reduction The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon or sodium borohydride.

- Substitution It can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using nucleophiles like amines and thiols.

The mechanism of action involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The isoxazoline ring can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Mechanism of Action

The mechanism of action of methyl 3-(2-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The isoxazoline ring can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Methyl 3-Phenyl-4,5-dihydro-1,2-oxazole-5-carboxylate

- Structure : Lacks the nitro group; phenyl substituent is unmodified.

- Molecular Weight : 205.2 g/mol (vs. ~250–265 g/mol for nitro analogs).

- Lower polarity compared to nitro-substituted analogs, impacting solubility and bioavailability .

- Applications: Used as a synthetic intermediate for non-polar derivatives .

Methyl (5S)-3-(4-Hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate

- Structure : Contains a para-hydroxyphenyl group instead of 2-nitrophenyl.

- Molecular Weight: 221.2 g/mol (C₁₁H₁₁NO₄).

- Key Differences :

5-Methyl-5-(nitromethyl)-3-(4-nitrophenyl)-4H-1,2-oxazole

- Structure : Features a 4-nitrophenyl group and an additional nitromethyl substituent.

- Molecular Weight : 265.22 g/mol.

- Key Differences :

Halogen-Substituted Analogs

Ethyl 3-Bromo-4,5-dihydro-1,2-oxazole-5-carboxylate

Functional Group Additions

tert-Butyl N-[[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate

- Structure : Methoxy group (electron-donating) and tert-butyl carbamate.

- Molecular Weight : ~340–350 g/mol.

- Carbamate group introduces proteolytic stability compared to esters .

Comparative Data Table

Electronic and Steric Effects

Ortho-Nitro vs. Para-Nitro :

Nitro vs. Halogen :

- Nitro groups stabilize negative charges via resonance, whereas halogens (e.g., Br) enable covalent bond formation in cross-coupling reactions .

Biological Activity

Methyl 3-(2-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate is a compound of interest due to its unique oxazole ring structure and potential biological activities. This article explores the biological activity of this compound, synthesizing existing research findings, and highlighting its potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 250.21 g/mol. The structure includes a methyl ester group and a nitrophenyl substituent at the 3-position of the oxazole ring, which enhances its reactivity and potential biological activity. The presence of the nitrophenyl group is particularly noteworthy as it can participate in electron transfer processes and interact with biological macromolecules, potentially leading to various biological effects.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties . Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines. Specifically, the nitrophenyl group is associated with enhanced biological activity, which could be leveraged for developing new anticancer agents.

Table 1: Comparative Anticancer Activity of Related Compounds

| Compound Name | Structure Features | Reported Activity |

|---|---|---|

| Methyl 3-(4-nitrophenyl)-1,2-oxazole-5-carboxylate | Nitro group at position 4 | Moderate cytotoxicity against leukemia cell lines |

| Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate | Chlorine substituent instead of nitro | Lower activity than nitro-substituted analogs |

| Methyl 3-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate | Methyl group substitution | No significant anticancer activity reported |

The mechanism of action for this compound may involve interactions with specific molecular targets such as enzymes or receptors implicated in cancer progression. The oxazole ring can participate in hydrogen bonding and other interactions that influence the compound's biological activity.

Interaction Studies

Ongoing research is focusing on interaction studies to elucidate how this compound binds to its biological targets. Techniques such as molecular docking and binding affinity assays are essential for understanding its mechanism of action and identifying potential therapeutic targets.

Synthetic Pathways

The synthesis of this compound typically involves cyclization reactions using precursors such as nitroanilines and α-haloketones in the presence of bases. One common method includes:

- Reaction of 2-nitrobenzaldehyde with hydroxylamine to form an oxime.

- Cyclization with a carboxylic acid derivative under acidic conditions.

These synthetic routes can be optimized for efficiency and yield through one-pot reactions or continuous flow methods.

Future Directions

Further research is necessary to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future investigation include:

- In vitro and In vivo Studies: Comprehensive testing on various cancer cell lines and animal models to assess efficacy.

- Mechanistic Studies: Detailed exploration of its interactions with biological targets using advanced techniques like proteomics.

- Structure-Activity Relationship (SAR) Analysis: Modifying the chemical structure to optimize biological activity.

Q & A

Q. What are the key synthetic routes for methyl 3-(2-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate, and how can reaction progress be monitored?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of 2-nitrophenyl-substituted precursors with a dihydrooxazole intermediate under reflux conditions (e.g., using ethanol or acetonitrile as solvents).

- Step 2 : Cyclization facilitated by catalysts like BF₃·Et₂O or acid/base conditions to form the oxazole ring .

- Monitoring : Thin-layer chromatography (TLC) with UV visualization or fluorescence quenching is used to track intermediates. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity at each stage .

Q. How is the compound characterized, and what analytical techniques are essential?

- Methodological Answer : Critical techniques include:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring saturation. Infrared (IR) spectroscopy identifies carbonyl (C=O) and nitro (NO₂) groups .

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) ensures purity (>95%) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₁H₈N₂O₅, MW 248.19) .

Q. What are the stability considerations for this compound under laboratory conditions?

- Methodological Answer :

- Light Sensitivity : The 2-nitrophenyl group is photosensitive. Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent nitro-group reduction .

- Hydrolysis Risk : The ester group (COOCH₃) may hydrolyze in aqueous basic conditions. Use anhydrous solvents for long-term storage .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and interactions of this compound?

- Methodological Answer :

- DFT Calculations : Density functional theory (DFT) predicts electron density distribution, highlighting the nitro group’s electron-withdrawing effects on the oxazole ring’s electrophilicity .

- Molecular Docking : Simulations with protein targets (e.g., kinases or oxidoreductases) assess binding affinity. Software like AutoDock Vina evaluates steric and electronic complementarity .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar oxazole derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., nitro position, ester groups) and test against standardized assays (e.g., antimicrobial MIC, cytotoxicity IC₅₀). Compare results to isolate electronic vs. steric effects .

- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies target interaction thermodynamics, clarifying discrepancies in activity .

Q. What strategies optimize regioselectivity in the synthesis of nitro-substituted oxazole derivatives?

- Methodological Answer :

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) enhance regioselectivity during cyclization. For example, Pd(OAc)₂ improves nitro-group orientation in ortho vs. para positions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring 2-nitrophenyl over 4-nitrophenyl isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.